{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol
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Overview
Description
{6-Methyl-3-azabicyclo[310]hexan-1-yl}methanol is a bicyclic compound containing a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This process can be catalyzed by transition metals such as ruthenium (Ru(II)) . The synthetic route begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize costs. The Gabriel synthesis is one such method that has been adapted for industrial use .
Chemical Reactions Analysis
Types of Reactions
{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound used in antiviral medications such as boceprevir and pf-07321332.
3-Azabicyclo[3.1.0]hexane: Another related compound with applications in medicinal chemistry.
Uniqueness
{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its bicyclic structure with a nitrogen atom allows for unique interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(6-methyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-5-6-2-8-3-7(5,6)4-9/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
GENGXZCBUBVJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C1(CNC2)CO |
Origin of Product |
United States |
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